N-(4-acetylphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide
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Overview
Description
N-(4-acetylphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic organic compound that features both an acetylphenyl group and a triazinylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acetylphenyl intermediate: This can be achieved by acetylation of aniline derivatives.
Synthesis of the triazinylsulfanyl intermediate:
Coupling reaction: The final step involves coupling the acetylphenyl intermediate with the triazinylsulfanyl intermediate under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
N-(4-acetylphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
- The presence of both the acetylphenyl and triazinylsulfanyl groups in a single molecule may confer unique properties, such as enhanced biological activity or specific chemical reactivity.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-8(18)9-2-4-10(5-3-9)15-12(20)7-21-13-16-11(19)6-14-17-13/h2-6H,7H2,1H3,(H,15,20)(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMKYHONNUHDFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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